

Application Note: BMS-182264 Dosage and Protocol for Animal Studies

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Compound of Interest

Compound Name: *Bms 182264*

CAS No.: *127749-54-6*

Cat. No.: *B1667163*

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Compound Profile & Mechanism of Action

BMS-182264 is a cyanoguanidine derivative and a potent opener of ATP-sensitive potassium channels (

). It is structurally related to Pinacidil but exhibits a distinct potency profile (Potency rank: P1075 > BMS-182264 > Pinacidil).

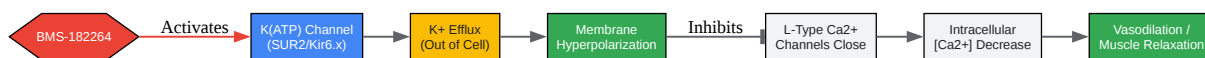
Physiological Mechanism

BMS-182264 targets the SUR2 (Sulfonylurea Receptor 2) subunit of the channel complex in vascular smooth muscle cells.

- Binding: BMS-182264 binds to the channel pore/SUR complex.
- Efflux: Increases the open probability of the channel, leading to efflux.
- Hyperpolarization: The membrane potential becomes more negative (hyperpolarized).

- Inhibition: Voltage-Dependent Calcium Channels (VDCC) close due to hyperpolarization.
- Effect: Decreased intracellular

leads to vasodilation and smooth muscle relaxation.



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Caption: Mechanism of BMS-182264 inducing smooth muscle relaxation via K(ATP) channel activation.

Formulation & Solubility

BMS-182264 is lipophilic. Proper formulation is critical to prevent precipitation in vivo, which can cause micro-embolisms and erratic data.

Component	Concentration	Role	Notes
Stock Solvent	100% DMSO	10–50 mM	Store aliquots at -20°C. Avoid freeze-thaw cycles.
Vehicle (Acute)	Saline (0.9% NaCl)	N/A	Use for final dilution (max 1-5% DMSO final).
Vehicle (Chronic)	PEG-400 / Water	50:50 v/v	Better stability for osmotic pumps or oral gavage.
pH Adjustment	HCl / NaOH	pH 7.4	Critical: Cyanoguanidines can be pH sensitive.

Standard Preparation Protocol (1 mg/mL working solution):

- Dissolve 1 mg BMS-182264 in 50 L DMSO (vortex until clear).
- Slowly add 950 L of warm (37°C) sterile saline while vortexing.
- Visual Check: Solution must be clear. If cloudy, add 10-20% PEG-400 or cyclodextrin (HP-CD).

Recommended Dosage Guidelines

Dosages are derived from potency comparisons with Pinacidil and P1075. BMS-182264 is approximately 2-5x more potent than Pinacidil.

Species: Rat (Sprague-Dawley or Spontaneously Hypertensive - SHR)

Route	Dose Range	Frequency	Application
IV (Bolus)	0.01 – 0.3 mg/kg	Single	Acute hemodynamic response (BP drop).
IV (Infusion)	1 – 10 g/kg/min	Continuous	Steady-state hypotension studies.
Oral (PO)	0.5 – 5.0 mg/kg	Daily	Chronic hypertension models.
IP	1.0 – 3.0 mg/kg	Single	Preliminary screening (less precise PK).

Species: Mouse (C57BL/6)

Route	Dose Range	Notes
IV	0.05 – 0.5 mg/kg	Requires tail vein catheter for accuracy.
IP	1.0 – 5.0 mg/kg	Monitor for hypothermia (common side effect of vasodilators in mice).

Safety Limit: Doses >10 mg/kg may cause profound hypotension leading to reflex tachycardia and potential cardiovascular collapse.

Experimental Protocol: Acute Hemodynamic Assessment

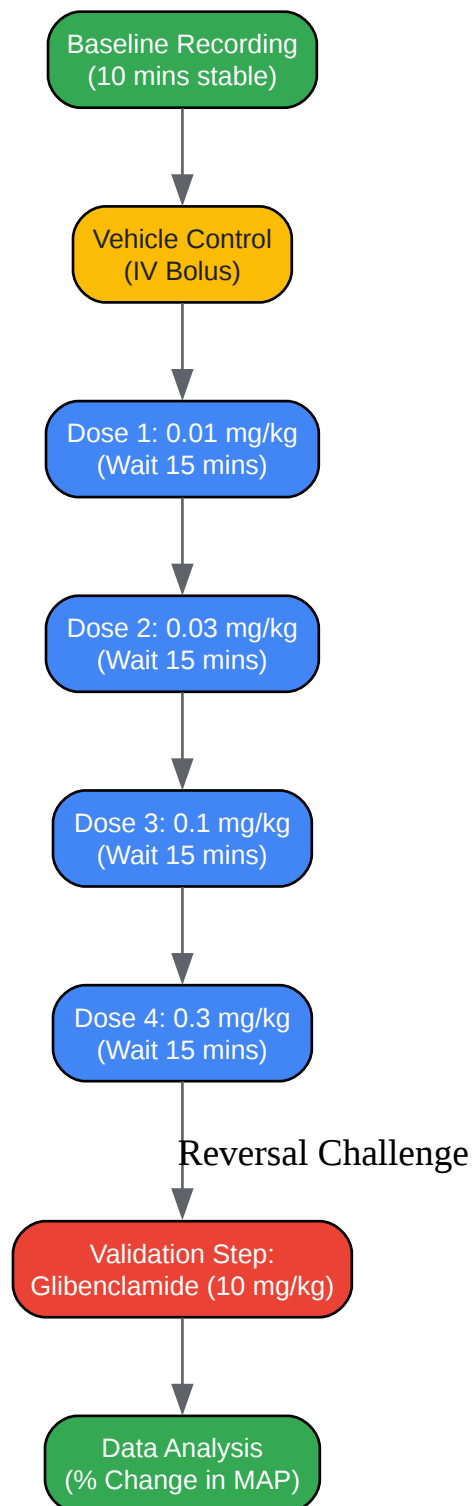
This protocol validates the activity of BMS-182264 by measuring Mean Arterial Pressure (MAP) reduction in anesthetized rats.

Phase 1: Surgical Preparation

- Anesthesia: Induce with 5% Isoflurane; maintain with 2% Isoflurane (or Pentobarbital 60 mg/kg IP).
- Cannulation:
 - Carotid Artery: Insert PE-50 tubing connected to a pressure transducer (for MAP and Heart Rate).
 - Jugular Vein: Insert PE-50 tubing for drug administration.
- Stabilization: Allow 30 minutes for BP to stabilize. Baseline MAP should be >90 mmHg (normotensive) or >150 mmHg (SHR).

Phase 2: Dose-Response Workflow

This workflow uses a cumulative dosing strategy to generate a full efficacy curve in a single animal.



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Caption: Cumulative dose-response protocol with Glibenclamide reversal validation.

Phase 3: Validation (The "Self-Validating" Step)

To prove the observed hypotension is due to

opening and not off-target toxicity:

- **The Challenge:** After the maximal dose of BMS-182264, administer Glibenclamide (Glyburide) at 10–20 mg/kg IV.

- **Expected Result:** Glibenclamide is a specific

blocker. It should rapidly reverse the hypotension caused by BMS-182264, restoring MAP toward baseline. If MAP does not recover, the effect is non-specific.

Data Analysis & Interpretation

Parameter	Expected Response (BMS-182264)	Mechanism
Mean Arterial Pressure (MAP)	Dose-dependent decrease (20–50% drop)	Vasodilation via vascular smooth muscle hyperpolarization.
Heart Rate (HR)	Increase (Reflex Tachycardia)	Baroreceptor reflex compensating for pressure drop.
Hindquarter Blood Flow	Increase	Peripheral vasodilation.
Response to Glibenclamide	Reversal of effects	Confirming specificity.

Troubleshooting:

- **No effect on BP:** Check pH of solution (precipitation) or verify if the animal is under deep anesthesia (which dampens autonomic reflexes).
- **Precipitation in catheter:** Flush with 100% DMSO immediately or replace tubing. Ensure injection speed is slow (over 30-60 seconds).

References

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- FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration.[4] (Context: Allometric scaling for animal-to-human dose conversion).

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